molecular formula C19H14N4O3S B13370859 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370859
M. Wt: 378.4 g/mol
InChI Key: YAZAMYIQAIWIAI-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolothiadiazole core, followed by the introduction of the benzofuran and dimethoxyphenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used in these reactions. Conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features and chemical properties. Similar compounds include other triazolothiadiazoles and benzofuran derivatives, which may share some chemical characteristics but differ in their specific applications and biological activities. The presence of the benzofuran and dimethoxyphenyl groups in this compound contributes to its distinctiveness and potential for diverse applications.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O3S/c1-24-14-8-7-12(10-15(14)25-2)18-22-23-17(20-21-19(23)27-18)16-9-11-5-3-4-6-13(11)26-16/h3-10H,1-2H3

InChI Key

YAZAMYIQAIWIAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OC

Origin of Product

United States

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